GSK2324

Description

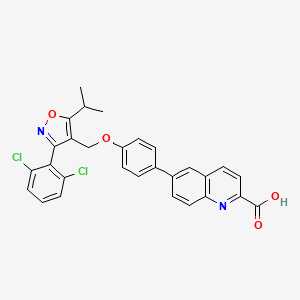

Structure

3D Structure

Properties

CAS No. |

1020567-30-9 |

|---|---|

Molecular Formula |

C29H22Cl2N2O4 |

Molecular Weight |

533.4 g/mol |

IUPAC Name |

6-[4-[[3-(2,6-dichlorophenyl)-5-propan-2-yl-1,2-oxazol-4-yl]methoxy]phenyl]quinoline-2-carboxylic acid |

InChI |

InChI=1S/C29H22Cl2N2O4/c1-16(2)28-21(27(33-37-28)26-22(30)4-3-5-23(26)31)15-36-20-10-6-17(7-11-20)18-8-12-24-19(14-18)9-13-25(32-24)29(34)35/h3-14,16H,15H2,1-2H3,(H,34,35) |

InChI Key |

SZUHDKKQQZPOGX-UHFFFAOYSA-N |

SMILES |

CC(C)C1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)COC3=CC=C(C=C3)C4=CC5=C(C=C4)N=C(C=C5)C(=O)O |

Canonical SMILES |

CC(C)C1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)COC3=CC=C(C=C3)C4=CC5=C(C=C4)N=C(C=C5)C(=O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

GSK 2324 GSK-2324 GSK2324 |

Origin of Product |

United States |

Foundational & Exploratory

Navigating the Uncharted Territory of GSK2324 in NAFLD

Several possibilities could explain this absence of public information:

-

Internal Designation: GSK2324 may be an internal, preclinical, or early-stage development code used by GlaxoSmithKline that has not yet been disclosed publicly. Pharmaceutical companies often use internal codes for compounds before they are assigned a generic name or enter clinical trials with public registration.

-

Discontinued Program: The research program for this compound may have been discontinued at a very early stage of development, before any data was published or publicly presented. Early-stage attrition of drug candidates is a common occurrence in the pharmaceutical industry.

-

Typographical Error: It is possible that "this compound" is a typographical error, and the intended compound has a different designation.

Without any publicly accessible data, it is not possible to provide an in-depth technical guide on the mechanism of action, experimental protocols, and quantitative data for a compound named this compound in the context of NAFLD.

To address your interest in GlaxoSmithKline's research in the field of NAFLD, a comprehensive guide could be developed for a publicly known GSK compound that has been investigated for this indication. This would allow for a detailed exploration of a specific mechanism of action backed by published data, aligning with the core requirements of your request.

We recommend proceeding with a publicly documented GSK compound for NAFLD to facilitate the creation of the requested in-depth technical guide. Please specify if you would like to proceed with an alternative, publicly known GSK compound for NAFLD.

The Synthetic FXR Agonist GSK2324: A Technical Guide to its Mechanism of Action in Farnesoid X Receptor Signaling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthetic farnesoid X receptor (FXR) agonist, GSK2324, and its role in modulating the FXR signaling pathway. The information presented is collated from preclinical studies, focusing on the molecular mechanisms, experimental validation, and quantitative outcomes of this compound-mediated FXR activation.

Executive Summary

This compound is a potent and specific synthetic agonist of the farnesoid X receptor, a critical nuclear receptor in the regulation of bile acid, lipid, and glucose homeostasis. Research, primarily through in vitro and in vivo murine models of non-alcoholic fatty liver disease (NAFLD), has elucidated a dual mechanism of action for this compound. By activating FXR in both the liver and the intestine, this compound orchestrates a reduction in hepatic triglycerides (TAGs) through two distinct pathways: the suppression of hepatic de novo lipogenesis and the reduction of intestinal lipid absorption. This guide will detail the quantitative pharmacology of this compound, the experimental protocols used to determine its efficacy, and the signaling pathways it modulates.

Quantitative Pharmacology of this compound

The potency of this compound as an FXR agonist has been quantified in cell-based assays. This key pharmacological parameter is summarized in the table below.

| Compound | Assay Type | Parameter | Value | Reference |

| This compound | FXR Activation Assay | EC50 | 120 nM | [1] |

EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.

The Farnesoid X Receptor (FXR) Signaling Pathway and this compound

FXR is a ligand-activated transcription factor. Its natural ligands are bile acids. Synthetic agonists like this compound mimic the action of these natural ligands to modulate gene expression.

Hepatic FXR Signaling

In the liver, this compound-mediated FXR activation leads to a selective reduction in the expression of key genes involved in fatty acid and triglyceride synthesis. This effect has been shown to be independent of the Small Heterodimer Partner (SHP) and Sterol Regulatory Element-Binding Protein 1c (SREBP1c), which is a notable finding as the classical pathway for FXR-mediated lipogenesis suppression involves SHP-dependent inhibition of SREBP1c. The primary mechanism involves the direct repression of the following genes:

-

Scd1 (Stearoyl-CoA desaturase-1)

-

Dgat2 (Diacylglycerol O-acyltransferase 2)

-

Lpin1 (Lipin 1)

This targeted gene repression leads to a decrease in the synthesis of mono- and polyunsaturated fatty acids, thereby reducing the overall hepatic triglyceride content[1][2][3][4].

Intestinal FXR Signaling

In the intestine, FXR activation by this compound plays a crucial role in reducing lipid absorption. This is thought to be mediated by a decrease in the bile acid pool available for the emulsification and absorption of dietary fats. Replenishing bile acids in the diet has been shown to abolish the lipid-lowering effects of this compound that are attributed to reduced absorption, supporting this mechanism.

The following diagram illustrates the dual signaling pathways of this compound in the liver and intestine.

Experimental Protocols

The following sections detail the key experimental methodologies used to characterize the effects of this compound on FXR signaling.

In Vivo Murine Model of NAFLD

-

Animal Model: Wild-type, global Fxr-knockout (Fxr−/−), and Small Heterodimer Partner-knockout (Shp−/−) mice were used. To delineate tissue-specific effects, mice with liver-specific and intestine-specific FXR knockout were also utilized.

-

Diet-Induced NAFLD: Mice were fed a Western diet to induce NAFLD.

-

This compound Administration: Mice were treated with this compound or a vehicle control, typically for a period of 3 days.

-

Outcome Measures:

-

Gene Expression Analysis: Hepatic mRNA levels of FXR target genes (e.g., Shp, MafG) and genes involved in lipogenesis (e.g., Srebp1c, Scd1, Lpin1, Dgat2) were quantified using real-time quantitative polymerase chain reaction (RT-qPCR).

-

Lipidomic Analysis: Comprehensive analysis of hepatic lipid species, including triglycerides, was performed using mass spectrometry to determine the effect of this compound on the liver lipidome.

-

Intestinal Lipid Absorption Assay

-

Principle: This assay measures the amount of dietary fat that is not absorbed by the intestine and is subsequently excreted.

-

Methodology:

-

Mice were individually housed and acclimated to a diet containing sucrose polybehenate (SPB), a non-absorbable fat, for one week.

-

During the final three days of the diet, mice were administered either this compound or a vehicle control daily.

-

Fecal samples were collected, and the concentration of fatty acids was measured.

-

-

Interpretation: An increase in fecal fatty acid content in the this compound-treated group compared to the vehicle group indicates reduced intestinal lipid absorption.

In Vitro FXR Activation Assay

-

Cell Line: Human embryonic kidney 293 (HEK293) cells or similar cell lines suitable for reporter assays are commonly used.

-

Methodology:

-

Cells are transiently transfected with expression vectors for human FXR and its heterodimeric partner, retinoid X receptor (RXR).

-

A reporter plasmid containing a luciferase gene under the control of an FXR response element (e.g., from the promoter of an FXR target gene like SHP) is also co-transfected.

-

Transfected cells are treated with varying concentrations of this compound.

-

Luciferase activity is measured as a readout of FXR activation.

-

-

Data Analysis: The dose-response curve is used to calculate the EC50 value, representing the potency of the compound.

The following diagram illustrates the general experimental workflow for characterizing an FXR agonist like this compound.

Clinical Development Status

As of the latest available information, there are no public records of clinical trials specifically for this compound. The compound appears to be a tool for preclinical research to investigate the therapeutic potential and mechanisms of FXR agonism.

Conclusion

This compound is a valuable pharmacological tool that has been instrumental in delineating the dual roles of hepatic and intestinal FXR in lipid metabolism. Its potent and specific agonistic activity has demonstrated that targeting FXR can reduce hepatic steatosis through both the suppression of de novo lipogenesis and the inhibition of dietary fat absorption. These findings underscore the therapeutic potential of FXR agonists in the treatment of metabolic diseases such as NAFLD. Further research may explore the translation of these preclinical findings into clinical applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. FXR activation protects against NAFLD via bile-acid-dependent reductions in lipid absorption - PMC [pmc.ncbi.nlm.nih.gov]

- 3. FXR activation protects against NAFLD via bile-acid-dependent reductions in lipid absorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. FXR activation protects against NAFLD via bile-acid-dependent reductions in lipid absorption [escholarship.org]

The Role of GSK2324 in Hepatic Lipid Metabolism: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

1.0 Executive Summary

GSK2324 is a potent, synthetic agonist for the Farnesoid X Receptor (FXR), a critical nuclear receptor in regulating metabolic pathways.[1] Its primary therapeutic application under investigation is for non-alcoholic fatty liver disease (NAFLD), where it has been shown to effectively reduce hepatic lipid accumulation.[2][3][4] This document provides a technical overview of the core mechanisms by which this compound modulates hepatic lipid metabolism. The key finding is that this compound operates through a dual-pathway mechanism that is both potent and tissue-specific. In the liver, it selectively represses key lipogenic genes independent of the canonical SHP-SREBP1c pathway.[2] Concurrently, in the intestine, it reduces lipid absorption by modulating the bile acid pool. This guide summarizes the preclinical data, outlines the experimental protocols used to elucidate these pathways, and provides visual representations of the underlying molecular and experimental frameworks.

2.0 Introduction

Non-alcoholic fatty liver disease (NAFLD) represents a spectrum of conditions characterized by excessive fat accumulation in the liver, ranging from simple steatosis to non-alcoholic steatohepatitis (NASH), which can progress to cirrhosis and hepatocellular carcinoma. As a hepatic manifestation of the metabolic syndrome, its prevalence is rising globally, creating an urgent need for effective pharmacotherapies.

The Farnesoid X Receptor (FXR) has emerged as a promising therapeutic target for NAFLD. As a nuclear receptor activated by bile acids, FXR is a master regulator of bile acid, lipid, and glucose homeostasis. Activation of FXR can improve insulin sensitivity and decrease hepatic triglyceride levels. This compound is a specific, non-steroidal synthetic agonist developed to harness the therapeutic potential of FXR activation. Preclinical studies have established its efficacy in reducing hepatic lipids, primarily by decreasing levels of mono- and polyunsaturated fatty acids (MUFAs and PUFAs). This guide details the distinct molecular pathways through which this compound achieves this effect.

3.0 Core Mechanism of Action: A Dual Pathway

This compound reduces hepatic triglycerides (TAGs) through two distinct but complementary mechanisms: one centered in the liver and the other in the intestine. This dual action involves both the suppression of fatty acid synthesis and the reduction of fatty acid absorption.

3.1 Hepatic Pathway: Selective Repression of Lipogenesis

In hepatocytes, this compound directly binds to and activates FXR. This activation leads to a highly selective transcriptional repression of three key enzymes involved in the final steps of triglyceride synthesis:

-

Scd1 (Stearoyl-CoA desaturase-1)

-

Dgat2 (Diacylglycerol O-acyltransferase 2)

-

Lpin1 (Lipin 1)

Crucially, this repression occurs independently of the well-established FXR-SHP-SREBP1c signaling axis, which is the canonical pathway for FXR-mediated suppression of lipogenesis. This novel, SHP-independent mechanism results in a targeted decrease in the synthesis of MUFAs, contributing significantly to the overall reduction in hepatic TAG levels.

References

- 1. FXR activation protects against NAFLD via bile-acid-dependent reductions in lipid absorption - PMC [pmc.ncbi.nlm.nih.gov]

- 2. FXR activation protects against NAFLD via bile-acid-dependent reductions in lipid absorption [escholarship.org]

- 3. researchgate.net [researchgate.net]

- 4. FXR activation protects against NAFLD via bile-acid-dependent reductions in lipid absorption - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of GSK2324 on Bile Acid Homeostasis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the effects of GSK2324, a potent and specific synthetic agonist of the Farnesoid X Receptor (FXR), on bile acid homeostasis. The document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways and experimental workflows.

Core Mechanism of Action

This compound modulates bile acid homeostasis primarily through the activation of FXR, a nuclear receptor highly expressed in the liver and intestine. FXR acts as a master regulator of bile acid synthesis, transport, and metabolism. Activation of FXR by this compound initiates a cascade of transcriptional events that collectively maintain bile acid levels within a physiological range, protecting the liver from cholestatic injury and influencing lipid and glucose metabolism.[1][2]

Quantitative Effects of this compound on Bile Acid Homeostasis and Related Markers

The following tables summarize the quantitative effects of this compound on key parameters of bile acid and lipid metabolism, primarily derived from preclinical studies in mice.

Table 1: Effect of this compound on Hepatic and Intestinal FXR Target Gene Expression in Mice

| Gene | Tissue | Treatment Group | Fold Change vs. Vehicle | Citation |

| Shp (Nr0b2) | Liver | Wild-type + this compound | ~3.5 | [3] |

| Fxr-/- + this compound | No significant change | [3] | ||

| MafG | Liver | Wild-type + this compound | ~2.5 | [3] |

| Fxr-/- + this compound | No significant change | |||

| Fgf15 | Ileum | Wild-type + this compound | Significant induction | |

| Cyp7a1 | Liver | Wild-type + this compound | Significant repression |

Table 2: Effect of this compound on Bile Acid Pool Size and Composition in Mice

| Parameter | Treatment Group | Change vs. Vehicle | Citation |

| Total Bile Acid Pool | Wild-type (Western Diet) + this compound | Significantly decreased | |

| Fxr-/- (Western Diet) + this compound | No significant change | ||

| Fxr fl/fl + this compound | Significantly decreased | ||

| Fxr Liv-KO + this compound | Significantly decreased | ||

| Fxr Int-KO + this compound | No significant change | ||

| Biliary Cholic Acid (CA) Species | Wild-type (Standard Diet) + this compound | Significantly decreased | |

| Biliary Muricholic Acid (MCA) Species | Wild-type (Standard Diet) + this compound | No significant change |

Table 3: Effect of this compound on Intestinal Lipid Absorption in Mice

| Parameter | Treatment Group | Change vs. Vehicle | Citation |

| Fecal Fatty Acid Excretion | Wild-type + this compound | Significantly increased | |

| Fxr-/- + this compound | No significant change | ||

| Wild-type + this compound + Cholic Acid Diet | No significant change |

Table 4: Effect of this compound on Hepatic Lipogenic Gene Expression in Mice

| Gene | Treatment Group | Change vs. Vehicle | Citation |

| Scd1 | Wild-type + this compound | Significantly decreased | |

| Fxr-/- + this compound | No significant change | ||

| Shp-/- + this compound | Significantly decreased | ||

| Srebp1c-/- + this compound | Significantly decreased | ||

| Dgat2 | Wild-type + this compound | Significantly decreased | |

| Fxr-/- + this compound | No significant change | ||

| Shp-/- + this compound | Significantly decreased | ||

| Srebp1c-/- + this compound | Significantly decreased | ||

| Lpin1 | Wild-type + this compound | Significantly decreased | |

| Fxr-/- + this compound | No significant change | ||

| Shp-/- + this compound | Significantly decreased | ||

| Srebp1c-/- + this compound | Significantly decreased |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for in vivo studies.

Caption: Hepatic FXR signaling pathway activated by this compound.

Caption: Intestinal FXR-FGF15 signaling axis activated by this compound.

Caption: Experimental workflow for in vivo studies of this compound.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound's effect on bile acid homeostasis.

In Vivo Animal Studies

-

Animals: Male C57BL/6J mice, 8-12 weeks of age, are typically used. Genetically modified mice (e.g., Fxr knockout, tissue-specific Fxr knockout) are used to determine the FXR-dependency of the observed effects.

-

Housing and Diet: Mice are housed in a temperature-controlled environment with a 12-hour light/dark cycle. They are provided with ad libitum access to water and a standard chow diet or a high-fat "Western" diet, depending on the study's objective.

-

This compound Administration: this compound is typically dissolved in a suitable vehicle (e.g., 0.5% methylcellulose) and administered daily via oral gavage at a specified dose (e.g., 10-30 mg/kg body weight) for a defined period (e.g., 3-7 days). The vehicle is administered to the control group.

-

Sample Collection: At the end of the treatment period, mice are euthanized. Blood is collected via cardiac puncture for plasma analysis. Liver, intestine (ileum), and gallbladder are harvested, snap-frozen in liquid nitrogen, and stored at -80°C for subsequent analysis. Feces are collected over a 24-hour period for lipid analysis.

Bile Acid Extraction and Quantification by UPLC-MS/MS

-

Sample Preparation:

-

Approximately 50 mg of frozen liver or ileum tissue is homogenized in 1 mL of ice-cold 50% methanol.

-

An internal standard mixture (e.g., deuterated bile acids) is added to each sample for quantification.

-

The homogenate is centrifuged at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

The supernatant is collected and transferred to a new tube.

-

For plasma samples, proteins are precipitated by adding 3 volumes of ice-cold acetonitrile containing the internal standard, followed by centrifugation.

-

-

UPLC-MS/MS Analysis:

-

The extracted bile acids are analyzed using an ultra-performance liquid chromatography (UPLC) system coupled to a tandem mass spectrometer (MS/MS).

-

Chromatographic separation is typically achieved on a C18 reversed-phase column with a gradient elution using mobile phases consisting of water and acetonitrile/methanol with a modifier like formic acid or ammonium acetate.

-

The mass spectrometer is operated in negative ion mode using multiple reaction monitoring (MRM) to detect and quantify specific bile acid species based on their unique precursor and product ion transitions.

-

Bile acid concentrations are calculated by comparing the peak areas of the endogenous bile acids to those of the corresponding internal standards.

-

Fecal Lipid Extraction and Analysis

-

Sample Preparation:

-

A known weight of dried feces (e.g., 100-200 mg) is homogenized.

-

Lipids are extracted using a modified Folch method. Briefly, a 2:1 (v/v) mixture of chloroform:methanol is added to the homogenized feces.

-

The mixture is vortexed vigorously and then centrifuged to separate the phases.

-

The lower organic phase, containing the lipids, is carefully collected.

-

The solvent is evaporated under a stream of nitrogen.

-

-

Quantification:

-

The dried lipid extract is reconstituted in a suitable solvent (e.g., isopropanol).

-

Total fatty acids or specific lipid classes (e.g., triglycerides) are quantified using commercially available colorimetric or enzymatic assay kits.

-

Chromatin Immunoprecipitation Sequencing (ChIP-seq) for FXR

-

Cross-linking and Chromatin Preparation:

-

Liver or intestinal tissue is minced and cross-linked with formaldehyde to covalently link proteins to DNA.

-

The cross-linking reaction is quenched with glycine.

-

Nuclei are isolated, and the chromatin is sheared into fragments of 200-500 bp using sonication.

-

-

Immunoprecipitation:

-

The sheared chromatin is incubated overnight with an antibody specific to FXR or a control IgG.

-

Protein A/G magnetic beads are used to capture the antibody-chromatin complexes.

-

The beads are washed extensively to remove non-specific binding.

-

-

DNA Purification and Sequencing:

-

The cross-links are reversed by heating, and the proteins are digested with proteinase K.

-

The DNA is purified using spin columns.

-

The purified DNA is used to prepare a sequencing library, which is then sequenced on a high-throughput sequencing platform.

-

-

Data Analysis:

-

The sequencing reads are aligned to the mouse reference genome.

-

Peak calling algorithms are used to identify regions of the genome that are significantly enriched for FXR binding.

-

Motif analysis is performed to identify the DNA sequence motifs recognized by FXR.

-

Conclusion

This compound exerts a profound and multifaceted effect on bile acid homeostasis through the potent and specific activation of FXR. Its administration leads to the transcriptional regulation of key genes involved in bile acid synthesis, transport, and signaling in both the liver and intestine. These molecular changes translate into a significant reduction in the total bile acid pool and alterations in its composition, which in turn leads to decreased intestinal lipid absorption. The detailed quantitative data and experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals working to further elucidate the therapeutic potential of FXR agonists like this compound in metabolic and cholestatic diseases.

References

- 1. Frontiers | Bile Acids and FXR: Novel Targets for Liver Diseases [frontiersin.org]

- 2. Bile acid receptors FXR and TGR5 signaling in fatty liver diseases and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. FXR activation protects against NAFLD via bile-acid-dependent reductions in lipid absorption - PMC [pmc.ncbi.nlm.nih.gov]

GSK2324: A Potent Tool for Interrogating Farnesoid X Receptor (FXR) Function

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The Farnesoid X Receptor (FXR), a member of the nuclear receptor superfamily, is a critical regulator of bile acid, lipid, and glucose homeostasis.[1][2][3][4] Its role in various metabolic pathways has made it a significant therapeutic target for a range of diseases, including non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and type 2 diabetes.[1] GSK2324 is a potent and specific synthetic agonist of FXR, making it an invaluable tool for elucidating the complex functions of this receptor in both physiological and pathological states. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key experimental data, detailed protocols for its use, and visualizations of the signaling pathways it modulates.

Mechanism of Action

This compound is a non-steroidal, synthetic FXR agonist. Upon binding to FXR, it induces a conformational change in the receptor, leading to the recruitment of coactivators and the formation of a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Farnesoid X Receptor Response Elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.

Activation of FXR by this compound initiates a cascade of transcriptional events that impact several metabolic pathways. Notably, it plays a crucial role in the negative feedback regulation of bile acid synthesis by inducing the expression of the Small Heterodimer Partner (SHP), which in turn represses the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. Furthermore, this compound-mediated FXR activation has been shown to reduce hepatic triglyceride levels through at least two distinct mechanisms: the suppression of de novo lipogenesis and the reduction of intestinal lipid absorption.

Data Presentation

Pharmacological Properties of this compound

| Parameter | Value | Species | Reference |

| EC50 | 120 nM | Not Specified | |

| Half-life (t1/2) | 84 min | Mouse | |

| 170 min | Rat | ||

| 110 min | Beagle | ||

| 120 min | Cynomolgus Monkey |

In Vivo Effects of this compound on Gene Expression in Mouse Liver

Mice were treated with this compound (30 mg/kg, i.p.) for 3 days. Data is presented as fold change relative to vehicle-treated controls.

| Gene | Function | Fold Change | Reference |

| Shp | FXR target gene, transcriptional repressor | ~15-20 fold increase | |

| MafG | FXR target gene | ~5-7 fold increase | |

| Srebp1c | Lipogenesis transcription factor | ~50% decrease | |

| Scd1 | Fatty acid synthesis | ~70% decrease | |

| Dgat2 | Triglyceride synthesis | ~60% decrease | |

| Lpin1 | Triglyceride synthesis | ~50% decrease |

Experimental Protocols

In Vivo Mouse Studies with this compound

This protocol is based on studies investigating the effect of this compound on hepatic lipid metabolism in mice.

1. Animal Models:

-

Wild-type C57BL/6J mice are commonly used.

-

FXR knockout (Fxr-/-), SHP knockout (Shp-/-), and SREBP1c knockout (Srebp1c-/-) mice can be used to study the dependency of this compound's effects on these specific proteins.

-

Tissue-specific knockout models (e.g., liver-specific FxrLiv-KO or intestine-specific FxrInt-KO) are valuable for dissecting the tissue-specific roles of FXR.

2. This compound Formulation and Administration:

-

Dissolve this compound in a suitable vehicle, such as water.

-

Administer this compound to mice via intraperitoneal (i.p.) injection.

-

A typical dosage used in studies is 30 mg/kg body weight, administered once daily for a period of 3 days.

3. Experimental Procedure:

-

House mice under a standard 12-hour light/dark cycle with ad libitum access to chow and water.

-

On the final day of treatment, inject mice with this compound in the morning (e.g., starting at 9 am).

-

Fast the mice for 4 hours post-injection.

-

Sacrifice the mice at a consistent time (e.g., starting at 1 pm) to minimize circadian variations.

-

Collect tissues (liver, intestine) and blood for subsequent analysis.

4. Sample Analysis:

-

Gene Expression Analysis: Isolate RNA from liver and intestinal tissues and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of FXR target genes (e.g., Shp, MafG), lipogenic genes (e.g., Srebp1c, Scd1, Dgat2, Lpin1), and other genes of interest.

-

Lipid Analysis: Extract lipids from liver tissue and plasma to measure triglyceride (TAG) and cholesterol levels using commercially available kits. Comprehensive lipidomic analysis can be performed using techniques like mass spectrometry to assess changes in different lipid species.

-

Bile Acid Analysis: Measure total and individual bile acid levels in bile and serum using liquid chromatography-mass spectrometry (LC-MS).

Cell-Based Assays

1. Cell Culture:

-

Use relevant cell lines such as HepG2 (human hepatoma cells) or primary hepatocytes.

-

Culture cells in appropriate media and conditions.

2. Transactivation Assay:

-

Co-transfect cells with an FXR expression vector, an RXR expression vector, and a reporter plasmid containing FXREs upstream of a luciferase gene.

-

Treat the transfected cells with varying concentrations of this compound or a vehicle control.

-

After an incubation period (e.g., 24 hours), lyse the cells and measure luciferase activity to determine the dose-dependent activation of FXR.

Mandatory Visualizations

Caption: FXR signaling pathway activated by this compound.

Caption: In vivo experimental workflow using this compound.

Conclusion

This compound serves as a robust and specific pharmacological tool for investigating the multifaceted roles of FXR. Its ability to potently activate FXR allows for the detailed study of downstream signaling pathways and their impact on metabolism. The experimental protocols and data presented in this guide provide a solid foundation for researchers to design and execute studies aimed at further unraveling the complexities of FXR biology and its potential as a therapeutic target. The use of this compound in well-defined experimental systems will continue to be instrumental in advancing our understanding of metabolic diseases and developing novel therapeutic strategies.

References

- 1. FXR: structures, biology, and drug development for NASH and fibrosis diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Farnesoid X receptor: From Structure to Function and Its Pharmacology in Liver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. FXR, a target for different diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Regulation of bile acids and their receptor FXR in metabolic diseases [frontiersin.org]

The Discovery, Synthesis, and In-Depth Profile of GSK2324: A Potent Farnesoid X Receptor Agonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

GSK2324 is a potent and selective synthetic agonist of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a pivotal role in regulating bile acid, lipid, and glucose metabolism. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of this compound. It details the compound's mechanism of action, focusing on its dual role in reducing hepatic lipids by decreasing intestinal lipid absorption and selectively suppressing fatty acid synthesis. This document also includes detailed experimental protocols for key assays, quantitative data on the compound's potency and pharmacokinetic profile, and visualizations of the associated signaling pathways to support further research and drug development efforts in the field of metabolic diseases, particularly non-alcoholic fatty liver disease (NAFLD).

Discovery and Synthesis

This compound emerged from medicinal chemistry efforts to improve upon the pharmacological and pharmacokinetic properties of earlier synthetic FXR agonists, such as GW4064. The development of this compound focused on creating a more drug-like molecule with enhanced potency and a more favorable safety profile. While a detailed, step-by-step synthesis protocol for this compound is proprietary, the general approach involves the strategic modification of the GW4064 scaffold. This lead optimization process aimed to enhance receptor binding affinity, improve metabolic stability, and optimize oral bioavailability. The resulting molecule, this compound, demonstrated significant improvements, establishing it as a valuable tool for investigating the therapeutic potential of FXR activation.

Mechanism of Action

This compound exerts its biological effects by binding to and activating the Farnesoid X Receptor. FXR is a ligand-activated transcription factor that forms a heterodimer with the retinoid X receptor (RXR). Upon activation by an agonist like this compound, this complex binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.

The primary therapeutic effect of this compound in the context of metabolic disease is the reduction of hepatic triglycerides. This is achieved through two distinct and well-documented pathways:

-

Selective Reduction of Hepatic Lipogenesis: this compound activation of FXR leads to the transcriptional repression of key enzymes involved in fatty acid and triglyceride synthesis. Notably, this includes Stearoyl-CoA desaturase-1 (Scd1), Diacylglycerol O-acyltransferase 2 (Dgat2), and Lipin 1 (Lpin1). Interestingly, this repressive effect on lipogenic gene expression has been shown to be independent of the Small Heterodimer Partner (SHP) and Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), which are traditionally considered major downstream targets of FXR in the regulation of lipogenesis.[1]

-

Decreased Intestinal Lipid Absorption: Activation of intestinal FXR by this compound leads to a significant reduction in the absorption of dietary lipids. This effect is mediated by FXR-dependent changes in bile acid composition and metabolism, which in turn affects the emulsification and uptake of fats in the intestine.[1]

Quantitative Data

The following tables summarize the key quantitative data for this compound, providing a concise overview of its in vitro potency and preclinical pharmacokinetic profile.

Table 1: In Vitro Potency of this compound

| Parameter | Value | Species/Cell Line | Reference |

| EC50 | 120 nM | Not Specified | [2] |

Table 2: Preclinical Pharmacokinetic Profile of this compound

| Species | Half-life (t1/2) | Route of Administration | Reference |

| Mouse | 84 min | Not Specified | [2] |

| Rat | 170 min | Not Specified | [2] |

| Beagle Dog | 110 min | Not Specified | |

| Cynomolgus Monkey | 120 min | Not Specified |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

In Vitro FXR Activation Assay (Luciferase Reporter Assay)

This assay is designed to quantify the ability of a compound to activate the Farnesoid X Receptor in a cell-based system.

Materials:

-

HEK293T cells

-

Expression plasmid for human FXR

-

Luciferase reporter plasmid containing FXR response elements (e.g., from the BSEP promoter)

-

Transfection reagent (e.g., Lipofectamine)

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

This compound (or other test compounds) dissolved in DMSO

-

Luciferase Assay System (e.g., Promega)

-

96-well white, clear-bottom tissue culture plates

-

Luminometer

Protocol:

-

Cell Seeding: Seed HEK293T cells in 96-well plates at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with the FXR expression plasmid and the FXRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

Compound Treatment: After 24 hours of transfection, replace the medium with fresh DMEM containing 10% FBS and the desired concentrations of this compound or vehicle control (DMSO). The final DMSO concentration should not exceed 0.1%.

-

Incubation: Incubate the cells for an additional 24 hours at 37°C in a humidified incubator with 5% CO2.

-

Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay system.

-

Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration to account for variations in cell number and transfection efficiency. Plot the normalized luciferase activity against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

In Vivo Oral Fat Tolerance Test (OFTT) in Mice

This protocol assesses the effect of a compound on intestinal lipid absorption in vivo.

Materials:

-

C57BL/6 mice

-

This compound formulated for oral gavage

-

Lipid emulsion (e.g., olive oil or a commercial lipid emulsion)

-

Oral gavage needles

-

Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes)

-

Triglyceride measurement kit

Protocol:

-

Acclimation and Fasting: Acclimate the mice to handling and the gavage procedure for several days before the experiment. Fast the mice for 4-6 hours prior to the start of the experiment.

-

Baseline Blood Collection: Collect a baseline blood sample (Time 0) from the tail vein or another appropriate site.

-

Compound Administration: Administer this compound or vehicle control to the mice via oral gavage. The volume and concentration should be calculated based on the mouse's body weight.

-

Lipid Challenge: After a predetermined time following compound administration (e.g., 1 hour), administer a bolus of the lipid emulsion via oral gavage.

-

Serial Blood Sampling: Collect blood samples at various time points after the lipid challenge (e.g., 1, 2, 3, and 4 hours).

-

Plasma Separation: Centrifuge the blood samples to separate the plasma.

-

Triglyceride Measurement: Measure the triglyceride concentration in the plasma samples using a commercial triglyceride assay kit.

-

Data Analysis: Plot the plasma triglyceride concentration over time for each treatment group. Calculate the area under the curve (AUC) for the triglyceride excursion to quantify the overall lipid absorption. Compare the AUC between the this compound-treated group and the vehicle-treated group to determine the effect of the compound on lipid absorption.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows associated with this compound.

Caption: Signaling pathway of this compound-mediated FXR activation.

Caption: Experimental workflow for the Oral Fat Tolerance Test (OFTT).

References

The Farnesoid X Receptor Agonist GSK2324 and its Impact on Intestinal Lipid Absorption: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK2324 is a potent and selective synthetic agonist of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a pivotal role in regulating bile acid, lipid, and glucose metabolism.[1][2][3] Activation of FXR by agonists like this compound has been shown to reduce hepatic lipid levels, making it a molecule of interest for conditions such as non-alcoholic fatty liver disease (NAFLD).[1][2] A significant component of its lipid-lowering effect is attributed to its ability to modulate intestinal lipid absorption. This document provides a detailed technical guide on the mechanism of action of this compound in the intestine, supported by quantitative data, experimental protocols, and visual diagrams of the key pathways and workflows.

The primary mechanism by which this compound reduces intestinal lipid absorption is through the activation of intestinal FXR, which leads to a decrease in the overall bile acid pool. This reduction in available bile acids, essential for the emulsification and absorption of dietary fats, consequently leads to decreased lipid uptake from the gut.

Quantitative Data

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound on intestinal lipid absorption and related metabolic parameters.

Table 1: Effect of this compound on Fecal Fatty Acid Excretion in Mice

| Animal Model | Diet | Treatment | Fecal Fatty Acid Content (relative to vehicle) | Reference |

| Wild-type C57BL/6J Mice | Standard Rodent Diet | This compound (30 mg/kg/day for 3 days, oral gavage) | Significant increase | |

| Fxr-/- Mice | Standard Rodent Diet | This compound (30 mg/kg/day for 3 days, oral gavage) | No significant change | |

| Wild-type C57BL/6J Mice | Western Diet (8 weeks) | This compound (30 mg/kg/day for final 3 days, oral gavage) | Significant increase |

Table 2: Effect of this compound on Hepatic Triglyceride (TAG) Species in Mice on a Standard Diet

| TAG Species | Vehicle | This compound | % Change | Reference |

| Monounsaturated Fatty Acid (MUFA) containing TAGs | ||||

| TAG(52:2) | ~1.5 nmol/mg | ~0.5 nmol/mg | ~ -67% | |

| TAG(54:2) | ~1.0 nmol/mg | ~0.4 nmol/mg | ~ -60% | |

| Polyunsaturated Fatty Acid (PUFA) containing TAGs | ||||

| TAG(52:3) | ~1.2 nmol/mg | ~0.6 nmol/mg | ~ -50% | |

| TAG(54:4) | ~0.8 nmol/mg | ~0.4 nmol/mg | ~ -50% |

Note: Absolute values are estimated from graphical data presented in the source material.

Table 3: Effect of this compound on Bile Acid Pool Size and Composition in Wild-Type Mice

| Parameter | Vehicle | This compound | % Change | Reference |

| Total Bile Acid Pool | ~125 µmol/100g BW | ~75 µmol/100g BW | ~ -40% | |

| Biliary Bile Acid Composition | ||||

| Tauro-β-muricholic acid (T-β-MCA) | ~50% | ~25% | ~ -50% | |

| Tauro-chenodeoxycholic acid (TCDCA) | ~10% | ~20% | ~ +100% |

Note: Absolute values are estimated from graphical data presented in the source material.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on this compound and intestinal lipid absorption.

Animal Models and this compound Administration

-

Animals: Male C57BL/6J wild-type mice and whole-body Fxr-/- mice, as well as tissue-specific FXR knockout mice (FxrLiv-KO and FxrInt-KO), are utilized.

-

Housing: Mice are typically housed individually for fecal collection experiments to ensure accurate sample attribution.

-

Diet: Animals are maintained on a standard rodent diet or a high-fat "Western" diet as specified in the experimental design.

-

This compound Administration: this compound is administered via oral gavage at a dose of 30 mg/kg body weight, once daily for a period of 3 days. The vehicle control is typically a corn oil/ethanol mixture.

Fecal Lipid Analysis

-

Objective: To quantify the effect of this compound on intestinal lipid absorption by measuring fecal fat excretion.

-

Procedure:

-

Mice are individually housed in metabolic cages.

-

A diet containing a non-absorbable lipid marker, such as sucrose polybehenate, is provided for a set period (e.g., one week).

-

During the final days of the feeding period, mice are treated with either vehicle or this compound.

-

Feces are collected daily for the duration of the treatment period.

-

Lipids are extracted from the feces using a standard Folch extraction method.

-

Fatty acid content is then quantified, often by gas chromatography-mass spectrometry (GC-MS), and normalized to the amount of food consumed or a fecal weight basis.

-

Lipidomic Analysis of Hepatic Triglycerides

-

Objective: To determine the specific changes in the composition of triglycerides in the liver following this compound treatment.

-

Procedure:

-

Following the treatment period, mice are euthanized, and liver tissue is collected and snap-frozen.

-

Lipids are extracted from a weighed portion of the liver tissue.

-

The lipid extract is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify individual triglyceride species.

-

Data is typically normalized to the initial weight of the liver tissue.

-

Bile Acid Pool Size and Composition Analysis

-

Objective: To measure the total amount and composition of bile acids in the enterohepatic circulation.

-

Procedure:

-

At the end of the treatment period, the gallbladder, liver, and entire small intestine are harvested.

-

Bile acids are extracted from these tissues.

-

The total bile acid pool is quantified using an enzymatic assay.

-

The relative abundance of different bile acid species is determined by ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS).

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway and an experimental workflow related to the action of this compound.

Caption: Signaling pathway of this compound in reducing intestinal lipid absorption.

Caption: Experimental workflow for fecal lipid analysis.

References

Methodological & Application

Application Notes and Protocols for In Vivo Administration of GSK2324 in Mice

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocol for the in vivo administration of GSK2324, a potent and specific synthetic Farnesoid X Receptor (FXR) agonist, in mouse models. The information is intended to guide researchers in designing and executing robust preclinical studies to evaluate the therapeutic potential of this compound, particularly in the context of metabolic diseases such as non-alcoholic fatty liver disease (NAFLD).

Mechanism of Action

This compound acts as a powerful agonist for the Farnesoid X Receptor, a nuclear receptor primarily expressed in the liver and intestine. Activation of FXR by this compound plays a crucial role in regulating the expression of genes involved in bile acid synthesis and transport, as well as lipid and glucose metabolism.[1][2][3]

Research has demonstrated that this compound-mediated FXR activation reduces hepatic lipids through two distinct mechanisms:

-

Decreased Lipid Absorption: Activation of FXR in the intestine leads to a reduction in the absorption of dietary fatty acids.[1][2]

-

Selective Repression of Lipogenesis: In the liver, this compound-activated FXR selectively represses the expression of key genes involved in the synthesis of fatty acids and triglycerides, a process that has been shown to be independent of the SHP and SREBP1c pathways.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the in vivo administration of this compound to mice based on published literature.

| Parameter | Value | Reference |

| Drug | This compound | |

| Animal Model | Mice (e.g., C57BL/6J, Fxr-/-) | |

| Dosage | 30 mg/kg body weight | |

| Administration Route | Intraperitoneal (IP) Injection | |

| Vehicle | Water | |

| Frequency | Once daily | |

| Duration | 3 days (for acute studies) |

Experimental Protocol: In Vivo Administration of this compound via Intraperitoneal Injection

This protocol details the procedure for the acute administration of this compound to mice.

Materials:

-

This compound

-

Sterile, deionized water (vehicle)

-

Appropriate mouse strain (e.g., C57BL/6J)

-

Sterile syringes (1 mL) and needles (e.g., 27-gauge)

-

Animal balance

-

Standard laboratory rodent chow

Procedure:

-

Animal Acclimatization:

-

House mice in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to standard laboratory rodent chow and water for at least one week before the experiment.

-

-

Preparation of Dosing Solution:

-

On each day of the study, prepare a fresh solution of this compound.

-

Calculate the required amount of this compound based on the mean body weight of the mice to be dosed and the target dose of 30 mg/kg.

-

Dissolve the calculated amount of this compound in a known volume of sterile water to achieve the desired final concentration for injection. Ensure the solution is thoroughly mixed.

-

-

Administration of this compound:

-

Weigh each mouse accurately before dosing.

-

Calculate the specific volume of the this compound solution to be administered to each mouse based on its individual body weight.

-

Administer the calculated volume of the this compound solution (or vehicle control) via intraperitoneal injection once daily for three consecutive days.

-

To ensure consistency, perform injections at the same time each day.

-

-

Post-Administration Monitoring and Sample Collection:

-

On the final day of treatment, administer the last dose of this compound.

-

Following the final injection, fast the mice for 4 hours.

-

At the end of the fasting period, sacrifice the mice using an approved euthanasia method.

-

Collect tissues and blood samples as required for downstream analysis (e.g., lipidomics, gene expression analysis). To minimize circadian variability, it is recommended to perform sacrifices at a consistent time of day.

-

Visualizations

Signaling Pathway of this compound Action

Caption: Signaling pathway of this compound in the intestine and liver.

Experimental Workflow for In Vivo Administration

References

- 1. Protocol for brain-wide or region-specific microglia depletion and repopulation in adult mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. FXR activation protects against NAFLD via bile-acid-dependent reductions in lipid absorption - PMC [pmc.ncbi.nlm.nih.gov]

- 3. EFFECTS OF ADMINISTRATION ROUTE, DIETARY CONDITION, AND BLOOD GLUCOSE LEVEL ON KINETICS AND UPTAKE OF 18F-FDG IN MICE - PMC [pmc.ncbi.nlm.nih.gov]

GSK2324: A Guide to Solubility and Preparation in DMSO for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation and use of GSK2324, a potent Farnesoid X Receptor (FXR) agonist, with a focus on its solubility and preparation in Dimethyl Sulfoxide (DMSO). These guidelines are intended to support researchers in drug development and related fields in accurately preparing this compound for in vitro and in vivo studies.

Introduction

This compound is a selective FXR agonist that has shown potential in the treatment of non-alcoholic fatty liver disease (NAFLD) by regulating hepatic lipid and glucose metabolism.[1][2] Proper preparation of this compound solutions is critical for obtaining reliable and reproducible experimental results. DMSO is a common solvent for dissolving this compound for research purposes.

Quantitative Solubility Data

This compound exhibits high solubility in DMSO. The following table summarizes the key quantitative data for the solubility of this compound in DMSO.

| Parameter | Value | Unit | Source |

| Solubility in DMSO | 100 | mg/mL | TargetMol |

| Molar Solubility in DMSO | 187.48 | mM | TargetMol |

Note: Sonication is recommended to facilitate the dissolution of this compound in DMSO.

Experimental Protocols

Protocol 1: Preparation of a High-Concentration this compound Stock Solution in DMSO

This protocol describes the preparation of a 100 mM this compound stock solution in DMSO.

Materials:

-

This compound powder

-

Anhydrous DMSO (cell culture grade)

-

Sterile, amber microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Sonicator (water bath or probe)

-

Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Procedure:

-

Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.

-

Weighing this compound: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 100 mM stock solution (Molecular Weight assumed to be ~533.7 g/mol for calculation), weigh out 53.37 mg of this compound.

-

Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.

-

Dissolution:

-

Vortex the solution vigorously for 1-2 minutes.

-

If the compound is not fully dissolved, sonicate the solution. A water bath sonicator is recommended to avoid overheating. Sonicate in short bursts (e.g., 5-10 minutes) and visually inspect for complete dissolution.

-

-

Storage:

-

Once completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles and exposure to light.

-

Store the stock solution at -20°C or -80°C for long-term storage.

-

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol outlines the dilution of the high-concentration this compound stock solution for use in cell culture experiments. It is crucial to maintain a low final concentration of DMSO (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Materials:

-

This compound stock solution in DMSO (from Protocol 1)

-

Sterile cell culture medium (pre-warmed to 37°C)

-

Sterile microcentrifuge tubes

-

Calibrated micropipettes and sterile tips

Procedure:

-

Intermediate Dilution (Optional but Recommended): To avoid precipitation and ensure accurate final concentrations, perform a serial dilution.

-

Prepare an intermediate dilution of the this compound stock solution in sterile cell culture medium or DMSO. For example, dilute the 100 mM stock solution 1:100 in medium to create a 1 mM intermediate solution.

-

-

Final Dilution:

-

Add the appropriate volume of the intermediate or stock solution to the final volume of pre-warmed cell culture medium to achieve the desired final concentration.

-

For example, to prepare 1 mL of a 1 µM working solution from a 1 mM intermediate stock, add 1 µL of the intermediate stock to 999 µL of cell culture medium.

-

Mix thoroughly by gentle pipetting or inverting the tube.

-

-

Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without this compound.

-

Immediate Use: Use the freshly prepared working solution immediately for treating cells.

Signaling Pathway

This compound acts as an agonist for the Farnesoid X Receptor (FXR), a nuclear receptor that plays a crucial role in regulating the expression of genes involved in bile acid, lipid, and glucose metabolism.[3][4] Upon activation by this compound, FXR forms a heterodimer with the Retinoid X Receptor (RXR) and binds to FXR response elements (FXREs) in the promoter regions of target genes.

Key downstream effects of this compound-mediated FXR activation include:

-

Induction of Small Heterodimer Partner (SHP): SHP is a key transcriptional repressor that inhibits the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. This leads to reduced bile acid production.[4]

-

Regulation of Lipid Metabolism: FXR activation can suppress the expression of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a master regulator of lipogenesis, thereby reducing fatty acid and triglyceride synthesis.

-

Induction of Fibroblast Growth Factor 19 (FGF19): In the intestine, FXR activation induces the expression and secretion of FGF19 (FGF15 in rodents). FGF19 then travels to the liver and signals through its receptor (FGFR4)/β-Klotho complex to suppress CYP7A1 expression, further contributing to the regulation of bile acid homeostasis. FGF19 also has effects on glucose metabolism.

References

- 1. FXR: structures, biology, and drug development for NASH and fibrosis diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Farnesoid X receptor: From Structure to Function and Its Pharmacology in Liver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. FXR signaling in the enterohepatic system - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Farnesoid X Receptor Agonists as Therapeutic Target for Cardiometabolic Diseases [frontiersin.org]

Application Notes and Protocols for GSK2324 Luciferase Reporter Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK2324 is a potent and selective synthetic agonist of the Farnesoid X Receptor (FXR), a nuclear receptor that is a key regulator of bile acid, lipid, and glucose metabolism.[1][2][3] Activation of FXR by agonists like this compound has shown therapeutic potential for metabolic diseases such as non-alcoholic fatty liver disease (NAFLD).[1][2] The luciferase reporter assay is a highly sensitive and quantitative method used to study the transcriptional regulation of gene expression. This document provides a detailed protocol for a luciferase reporter assay to characterize the activity of this compound on the FXR signaling pathway.

Principle of the Assay

This assay utilizes a reporter vector containing a specific DNA response element for FXR, the IR-1 (inverted repeat) element, derived from the promoter of the FXR target gene, Small Heterodimer Partner (SHP). This element is cloned upstream of a firefly luciferase gene. When a suitable cell line is co-transfected with this reporter vector and an FXR expression vector, the binding of this compound to FXR induces its translocation to the nucleus. There, it binds to the IR-1 response element in the reporter construct, driving the expression of luciferase. The amount of light produced upon the addition of the luciferase substrate, D-luciferin, is directly proportional to the transcriptional activity of FXR, thus providing a quantitative measure of this compound's agonistic activity. To normalize for transfection efficiency and cell viability, a second reporter vector containing a constitutively expressed Renilla luciferase is often co-transfected.

Signaling Pathway of this compound (FXR Activation)

This compound, as an FXR agonist, initiates a signaling cascade that plays a crucial role in metabolic regulation. Upon entering the cell, this compound binds to and activates the Farnesoid X Receptor (FXR). This ligand-activated FXR forms a heterodimer with the Retinoid X Receptor (RXR). The FXR/RXR heterodimer then translocates to the nucleus and binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes. A primary target gene of FXR is the Small Heterodimer Partner (SHP). The binding of the FXR/RXR heterodimer to the SHP promoter induces SHP transcription and translation. SHP, in turn, acts as a transcriptional repressor of other nuclear receptors, thereby regulating the expression of genes involved in bile acid synthesis and transport, as well as lipid and glucose metabolism.

Caption: this compound activates the FXR signaling pathway, leading to the regulation of metabolic genes.

Experimental Workflow

The experimental workflow for the this compound luciferase reporter assay involves several key steps, from cell culture and transfection to data analysis. The process begins with seeding a suitable cell line, such as HEK293T or HepG2, in a multi-well plate. After 24 hours, the cells are co-transfected with an FXR expression plasmid, an FXR-responsive firefly luciferase reporter plasmid, and a Renilla luciferase control plasmid. Following another 24-hour incubation to allow for gene expression, the cells are treated with a range of this compound concentrations. After the treatment period, the cells are lysed, and the luciferase substrates are added. Finally, the luminescence from both firefly and Renilla luciferase is measured using a luminometer, and the data is analyzed to determine the dose-response relationship of this compound.

Caption: Workflow for the this compound FXR luciferase reporter assay.

Detailed Experimental Protocol

Materials and Reagents

| Material/Reagent | Supplier (Example) | Catalog Number (Example) |

| HEK293T or HepG2 cells | ATCC | CRL-3216 or HB-8065 |

| Dulbecco's Modified Eagle's Medium (DMEM) | Thermo Fisher Scientific | 11965092 |

| Fetal Bovine Serum (FBS) | Thermo Fisher Scientific | 26140079 |

| Penicillin-Streptomycin | Thermo Fisher Scientific | 15140122 |

| Opti-MEM I Reduced Serum Medium | Thermo Fisher Scientific | 31985062 |

| Lipofectamine 3000 Transfection Reagent | Thermo Fisher Scientific | L3000015 |

| pCMV-hFXR (human FXR expression vector) | Addgene | Plasmid #100649 |

| pGL4.29[luc2P/CRE/Hygro] Vector (backbone for reporter) | Promega | E8471 |

| IR-1 Response Element Oligos | Integrated DNA Technologies | Custom Synthesis |

| Dual-Luciferase® Reporter Assay System | Promega | E1910 |

| This compound | Sigma-Aldrich | SML2324 |

| 96-well white, clear-bottom tissue culture plates | Corning | 3610 |

| Luminometer | Various | - |

Protocol Steps

Step 1: Cell Culture and Seeding

-

Culture HEK293T or HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

The day before transfection, seed the cells into a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well in 100 µL of complete growth medium.

-

Ensure even cell distribution and aim for 70-80% confluency at the time of transfection.

Step 2: Transient Transfection

-

Prepare the following DNA mixture per well in Opti-MEM:

-

50 ng of FXR expression vector

-

100 ng of FXR-luciferase reporter vector (containing IR-1 response element)

-

10 ng of Renilla luciferase control vector

-

-

In a separate tube, dilute Lipofectamine 3000 reagent in Opti-MEM according to the manufacturer's protocol.

-

Combine the DNA mixture with the diluted Lipofectamine 3000 reagent, mix gently, and incubate for 15 minutes at room temperature.

-

Add 10 µL of the DNA-lipid complex to each well.

-

Incubate the plate for 24 hours at 37°C.

Step 3: Compound Treatment

-

Prepare a serial dilution of this compound in serum-free DMEM. A typical concentration range would be from 1 nM to 10 µM. Include a vehicle control (e.g., 0.1% DMSO).

-

Carefully remove the medium from the wells and replace it with 100 µL of the this compound dilutions or vehicle control.

-

Incubate the plate for 16-24 hours at 37°C.

Step 4: Luciferase Assay

-

Equilibrate the Dual-Luciferase® Reporter Assay reagents to room temperature.

-

Remove the medium from the wells and add 20 µL of 1X Passive Lysis Buffer to each well.

-

Place the plate on a shaker for 15 minutes at room temperature to ensure complete cell lysis.

-

Add 100 µL of Luciferase Assay Reagent II (LAR II) to each well.

-

Immediately measure the firefly luciferase activity using a luminometer.

-

Add 100 µL of Stop & Glo® Reagent to each well to quench the firefly luciferase reaction and initiate the Renilla luciferase reaction.

-

Immediately measure the Renilla luciferase activity using a luminometer.

Data Analysis

-

For each well, calculate the ratio of firefly luciferase activity to Renilla luciferase activity to normalize for transfection efficiency and cell number.

-

Normalized Response = Firefly Luciferase Units / Renilla Luciferase Units

-

-

Calculate the fold induction for each this compound concentration by dividing the normalized response of the treated wells by the normalized response of the vehicle control wells.

-

Fold Induction = Normalized Response (Treated) / Normalized Response (Vehicle)

-

-

Plot the fold induction as a function of the this compound concentration.

-

Use a non-linear regression analysis (e.g., sigmoidal dose-response) to determine the EC50 value of this compound.

Expected Quantitative Data

The following table summarizes typical quantitative parameters for a this compound luciferase reporter assay. The exact values may vary depending on the cell line, specific plasmid constructs, and assay conditions.

| Parameter | Typical Value/Range | Notes |

| Cell Seeding Density | 2 x 10^4 cells/well | For a 96-well plate. |

| DNA Concentration (per well) | ||

| FXR Expression Vector | 50 ng | |

| Luciferase Reporter Vector | 100 ng | |

| Renilla Control Vector | 10 ng | |

| This compound Concentration Range | 1 nM - 10 µM | A wider or narrower range may be used for more precise EC50 determination. |

| Incubation Time (Post-transfection) | 24 hours | |

| Incubation Time (Compound Treatment) | 16 - 24 hours | |

| Expected EC50 of this compound | 10 - 100 nM | This is an approximate range and should be determined experimentally. |

| Expected Maximum Fold Induction | 5 - 50 fold | Highly dependent on the cell line and reporter construct. |

| Z'-factor | > 0.5 | A measure of assay quality and suitability for high-throughput screening. |

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Luciferase Signal | - Low transfection efficiency- Cells are not healthy- Inactive luciferase reagent | - Optimize transfection protocol (DNA:reagent ratio, cell density)- Use a fresh batch of cells- Prepare fresh luciferase assay reagents |

| High Well-to-Well Variability | - Uneven cell seeding- Inconsistent transfection- Pipetting errors | - Ensure a single-cell suspension before seeding- Mix DNA-lipid complexes thoroughly- Use a multichannel pipette for reagent addition |

| Low Fold Induction | - Low expression of FXR- Reporter construct is not responsive- this compound is degraded | - Use a stronger promoter for the FXR expression vector- Verify the sequence of the IR-1 element- Prepare fresh this compound dilutions |

| High Background Signal | - Promoter in the reporter vector is leaky- Contamination of reagents | - Use a reporter vector with a minimal promoter- Use fresh, sterile reagents |

References

Application Notes and Protocols: The Use of GSK2324 in a HepG2 Cell-Based Steatosis Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

Non-alcoholic fatty liver disease (NAFLD) is a prevalent chronic liver condition characterized by excessive lipid accumulation in hepatocytes, a condition known as steatosis. The human hepatoma cell line, HepG2, is a widely utilized in vitro model to study the mechanisms of steatosis and to screen for potential therapeutic agents.[1][2][3] A key regulator of lipid and bile acid metabolism is the Farnesoid X receptor (FXR), a nuclear receptor that has emerged as a promising therapeutic target for NAFLD.[4][5] GSK2324 is a potent and specific synthetic FXR agonist. In vivo studies have demonstrated that activation of FXR by this compound can reduce hepatic lipids by decreasing intestinal lipid absorption and selectively suppressing the expression of genes involved in fatty acid and triglyceride synthesis.

These application notes provide a comprehensive protocol for utilizing this compound in a HepG2 cell-based steatosis model to investigate its potential anti-steatotic effects.

Signaling Pathway of this compound in Hepatic Steatosis

This compound, as an FXR agonist, is anticipated to mitigate steatosis in HepG2 cells by activating FXR, which in turn modulates the expression of genes involved in lipogenesis. The proposed signaling cascade involves the repression of key lipogenic genes such as Stearoyl-CoA desaturase-1 (SCD1), Diacylglycerol O-acyltransferase 2 (DGAT2), and Lipin 1 (LPIN1). This leads to a reduction in the synthesis of fatty acids and triglycerides, thereby alleviating intracellular lipid accumulation.

Experimental Protocols

I. Induction of Steatosis in HepG2 Cells

This protocol describes the induction of steatosis in HepG2 cells using oleic acid (OA), a common method to mimic lipid overload in vitro.

Materials:

-

HepG2 cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Oleic Acid (OA)

-

Bovine Serum Albumin (BSA), fatty acid-free

-

Phosphate Buffered Saline (PBS)

Procedure:

-

Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Preparation of OA-BSA Complex:

-

Prepare a 100 mM stock solution of oleic acid in 0.1 M NaOH by heating at 70°C.

-

Prepare a 10% (w/v) BSA solution in sterile water and warm to 37°C.

-

Add the oleic acid stock solution dropwise to the BSA solution while stirring to achieve a final desired molar ratio (e.g., 6:1 OA:BSA) and concentration (e.g., 10 mM OA).

-

Filter-sterilize the OA-BSA complex and store at -20°C.

-

-

Induction of Steatosis:

-

Seed HepG2 cells in 96-well or 6-well plates and allow them to reach 70-80% confluency.

-

Starve the cells in serum-free DMEM for 12-24 hours.

-

Treat the cells with varying concentrations of the OA-BSA complex (e.g., 0.25, 0.5, 1.0 mM OA) in serum-free DMEM for 24 hours to induce steatosis. A control group should be treated with BSA vehicle alone.

-

II. Treatment with this compound

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Steatotic HepG2 cells (from Protocol I)

Procedure:

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Store at -20°C.

-

Treatment:

-

Following the 24-hour steatosis induction period, remove the OA-containing medium.

-

Add fresh serum-free DMEM containing various concentrations of this compound (e.g., 0.1, 1, 10 µM) to the steatotic HepG2 cells. A vehicle control group (DMSO) should be included.

-

Incubate the cells for an additional 24 hours.

-

III. Quantification of Intracellular Lipid Accumulation

Oil Red O (ORO) staining is a widely used method to visualize and quantify neutral lipids within cells.

Materials:

-

Oil Red O powder

-

Isopropanol

-

Formalin (10%)

-

Hematoxylin

Procedure:

-

Fixation: After treatment, wash the cells twice with PBS and fix with 10% formalin for 30 minutes.

-

Staining:

-

Wash the fixed cells with distilled water and then with 60% isopropanol for 5 minutes.

-

Allow the wells to dry completely.

-

Prepare a fresh ORO working solution (e.g., 0.3% w/v in 60% isopropanol) and filter it.

-

Add the ORO working solution to each well and incubate for 20-30 minutes at room temperature.

-

-

Washing and Imaging:

-

Wash the cells extensively with distilled water to remove unbound dye.

-

Counterstain with hematoxylin for 1 minute to visualize the nuclei, if desired.

-

Acquire images using a light microscope. Lipid droplets will appear as red-orange structures.

-

-

Quantification:

-

To quantify the lipid accumulation, elute the ORO stain from the cells by adding 100% isopropanol to each well and incubating for 10 minutes with gentle shaking.

-

Transfer the isopropanol containing the eluted dye to a new 96-well plate and measure the absorbance at a wavelength of 490-520 nm using a microplate reader.

-

Experimental Workflow

The following diagram outlines the key steps in the experimental process.

Data Presentation

The following tables present hypothetical but expected quantitative data from the described experiments.

Table 1: Effect of Oleic Acid on Lipid Accumulation in HepG2 Cells

| Oleic Acid (mM) | Absorbance (OD at 510 nm) | Fold Change vs. Control |

| 0 (Control) | 0.15 ± 0.02 | 1.0 |

| 0.25 | 0.45 ± 0.05 | 3.0 |

| 0.50 | 0.82 ± 0.07 | 5.5 |

| 1.00 | 1.25 ± 0.11 | 8.3 |

Table 2: Effect of this compound on Oleic Acid-Induced Lipid Accumulation

| Treatment | Absorbance (OD at 510 nm) | % Reduction in Lipid Accumulation |

| Control (Vehicle) | 0.16 ± 0.03 | - |

| Oleic Acid (0.5 mM) + Vehicle | 0.85 ± 0.06 | 0 |

| Oleic Acid (0.5 mM) + this compound (0.1 µM) | 0.72 ± 0.05 | 15.3% |

| Oleic Acid (0.5 mM) + this compound (1 µM) | 0.51 ± 0.04 | 40.0% |

| Oleic Acid (0.5 mM) + this compound (10 µM) | 0.30 ± 0.03 | 64.7% |

Table 3: Effect of this compound on Lipogenic Gene Expression in Steatotic HepG2 Cells

| Gene | Treatment | Relative mRNA Expression (Fold Change) |

| SCD1 | Oleic Acid (0.5 mM) + Vehicle | 3.5 ± 0.4 |

| Oleic Acid (0.5 mM) + this compound (1 µM) | 1.8 ± 0.2 | |

| DGAT2 | Oleic Acid (0.5 mM) + Vehicle | 4.2 ± 0.5 |

| Oleic Acid (0.5 mM) + this compound (1 µM) | 2.1 ± 0.3 | |

| LPIN1 | Oleic Acid (0.5 mM) + Vehicle | 2.8 ± 0.3 |

| Oleic Acid (0.5 mM) + this compound (1 µM) | 1.5 ± 0.2 |

Conclusion

The protocols and application notes provided here offer a framework for investigating the therapeutic potential of the FXR agonist this compound in a well-established in vitro model of hepatic steatosis. The expected outcomes, based on the known mechanism of action of this compound, suggest that it may effectively reduce lipid accumulation in HepG2 cells by downregulating the expression of key lipogenic genes. This experimental system provides a valuable tool for the preclinical evaluation of FXR agonists and other novel compounds for the treatment of NAFLD.

References

- 1. A Model of Experimental Steatosis In Vitro: Hepatocyte Cell Culture in Lipid Overload-Conditioned Medium [jove.com]

- 2. researchgate.net [researchgate.net]

- 3. Characterization of an in vitro steatosis model simulating activated de novo lipogenesis in MAFLD patients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of First-in-Class FXR and HSD17B13 Dual Modulator for the Treatment of Metabolic Dysfunction-Associated Fatty Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for GSK2324 in Animal Models of Metabolic Disease

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of GSK2324, a potent and specific synthetic farnesoid X receptor (FXR) agonist, in preclinical animal models of metabolic disease, with a primary focus on non-alcoholic fatty liver disease (NAFLD). The protocols detailed below are based on established methodologies from peer-reviewed research to guide the design and execution of in vivo studies.

Introduction

This compound is a valuable tool for investigating the role of FXR in regulating lipid and glucose homeostasis. Activation of FXR by this compound has been shown to reduce hepatic triglycerides through two primary mechanisms: the suppression of hepatic lipogenesis and the reduction of intestinal lipid absorption.[1] These effects make this compound a relevant compound for studying the pathophysiology of NAFLD and for the preclinical evaluation of FXR-targeted therapeutic strategies.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the use of this compound in mouse models of metabolic disease, primarily derived from the work of Clifford et al., 2021.[1]

Table 1: this compound Dosage and Administration in Mice

| Parameter | Details | Source |

| Dosage | 30 mg/kg body weight | [1] |